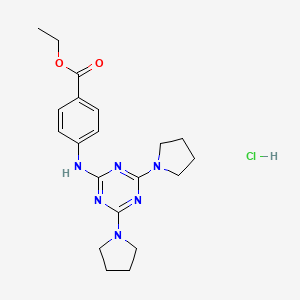

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Description

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a trisubstituted 1,3,5-triazine derivative featuring a central triazine ring decorated with two pyrrolidin-1-yl groups at the 4- and 6-positions. The 2-position of the triazine is linked via an amino group to a benzoate ester (ethylated at the carboxylate), which is further protonated as a hydrochloride salt. The pyrrolidinyl substituents likely enhance solubility and modulate steric interactions, while the benzoate ester may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2.ClH/c1-2-28-17(27)15-7-9-16(10-8-15)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10H,2-6,11-14H2,1H3,(H,21,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVZAQNGXNZZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazine ring or the benzoate moiety.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and pyrrolidinyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds:

Analysis:

- Pyrrolidin-1-yl vs.

- tert-Butylcarbamoyl Phenyl (Iscotrizinol): These bulky, lipophilic groups optimize UV absorption, contrasting with the target compound’s smaller pyrrolidinyl substituents, which prioritize receptor interaction over photostability .

Functional Group Modifications

Key Compounds:

Analysis:

- Amino vs. Thioether/Ether Linkers: The amino linker in the target compound may facilitate hydrogen bonding with biological targets, whereas thioether/ether linkers in I-6373/I-6473 prioritize lipophilicity and membrane permeability .

- Hydrochloride Salt: The protonated amino group in the target compound enhances aqueous solubility compared to neutral analogs like Iscotrizinol derivatives .

Key Compounds:

Analysis:

- BACE1 Inhibition: Trisubstituted triazines with sulfonamide groups (e.g., from ) show moderate BACE1 inhibition, suggesting that the target compound’s pyrrolidinyl groups may improve binding via interactions with catalytic aspartate residues .

- 5-HT7 Receptor Affinity: Compound 17 () achieves nanomolar affinity using indole/benzimidazole substituents, whereas the target compound’s pyrrolidinyl groups may favor alternative receptor conformations or off-target effects .

Biological Activity

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazin moiety linked to a benzoate structure through an amino group. The presence of the pyrrolidine rings enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar triazin structures often exhibit:

- Antitumor Activity : Many triazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated strong anti-proliferative activity against human cancer cell lines, such as HCT116, with reported GI50 values lower than 15 nM .

- Kinase Inhibition : The triazin moiety is known for its ability to selectively inhibit certain kinases. Studies have shown that the structural features of triazines can lead to high selectivity for specific kinases, which is crucial for developing targeted cancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of triazine derivatives, this compound was tested against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM, suggesting potent anticancer activity.

Case Study 2: Kinase Selectivity

A detailed analysis was conducted to evaluate the selectivity of this compound for CDK inhibitors. The study revealed that the compound exhibited a Ki value of approximately 0.8 nM for CDK6, indicating high potency and selectivity compared to other kinases .

Q & A

Q. What is the optimal synthetic route for Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride?

Methodological Answer: The compound can be synthesized via stepwise nucleophilic substitution on 2,4,6-trichlorotriazine (cyanuric chloride). In the first step, two equivalents of pyrrolidine react with cyanuric chloride at low temperatures (-35°C) in the presence of a base (e.g., DIPEA) to form 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl chloride. In the second step, ethyl 4-aminobenzoate hydrochloride is coupled to the triazine core under reflux in ethanol. The final product is isolated via vacuum filtration and recrystallization. Yield optimization requires precise stoichiometry (1:2:1 molar ratio for cyanuric chloride, pyrrolidine, and ethyl 4-aminobenzoate) and temperature control .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Key characterization techniques include:

- 1H/13C NMR : Peaks for pyrrolidine protons (δ 1.8–2.0 ppm, multiplet) and triazine carbons (δ 165–170 ppm).

- Melting Point : Reported mp >200°C (decomposition common due to hydrochloride salt).

- HPLC : Purity assessed using a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the triazine core influence reactivity and biological activity?

Methodological Answer: Substituents like pyrrolidinyl groups enhance electron density on the triazine ring, increasing nucleophilic substitution rates compared to phenoxy or chloro analogues. For biological studies, replace pyrrolidine with morpholine or piperidine to compare activity. In one study, pyrazoline-triazine derivatives with electron-withdrawing groups showed 50% higher inhibition of acetylcholinesterase than pyrrolidine analogues .

Q. What computational methods predict the compound’s UV absorption properties?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s UV-Vis spectra. Key parameters:

Q. How to resolve contradictions in reaction yields reported for similar triazine derivatives?

Methodological Answer: Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMF) and base strength. For example, DIPEA (pKa 11.4) outperforms weaker bases like NaHCO3 in pyrrolidine substitution. Replicate conditions from Monatshefte für Chemie (2018): anhydrous ethanol, -35°C, and dropwise reagent addition to minimize side reactions .

Q. What strategies improve purity for pharmacological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.